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molecular formula C13H8Br2N2O2 B8738941 3,6-Dibromo-9-methyl-1-nitro-9h-carbazole CAS No. 64032-85-5

3,6-Dibromo-9-methyl-1-nitro-9h-carbazole

Cat. No. B8738941
M. Wt: 384.02 g/mol
InChI Key: BRZOKLIEMHOEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002856

Procedure details

3,6-dibromo-1-nitrocarbazole (3.56 g, 0.01 mole) was dissolved in 30 ml of warm DMSO followed by the addition of 30 ml of CH3I. Then 2.0 g of 50% NaH dispersion in mineral oil (0.02 mole) was washed under N2 with 2×50 ml of pentane, dried under N2 and added rapidly to the DMSO solution. The solution turned purple immediately with H2 evolution and became yellow in two minutes. Addition of 0.25 g of NaH did not cause the yellow slurrY to turn purple indicating that the reaction was complete. Methanol (200 ml) was added cautiously to precipitate the product. The product was recovered by filtration, washed with 25 ml of methanol, 10×25 ml of water, 25 ml of methanol and air dried to give 3.40 g of product, m.p. 225°-226° C. (corrected). [H. Lindemann & F. Muhlhaus, Ber., 58, 2371 (1925) report a m.p. of 221° C. for the product].
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-:18])=[O:17])[C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[CH3:19]I.[H-].[Na+]>CS(C)=O.CCCCC>[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-:18])=[O:17])[C:5]2[N:6]([CH3:19])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3 |f:2.3|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
BrC=1C=C(C=2NC3=CC=C(C=C3C2C1)Br)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.02 mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried under N2
ADDITION
Type
ADDITION
Details
added rapidly to the DMSO solution
ADDITION
Type
ADDITION
Details
Addition of 0.25 g of NaH
ADDITION
Type
ADDITION
Details
Methanol (200 ml) was added cautiously
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
WASH
Type
WASH
Details
washed with 25 ml of methanol, 10×25 ml of water, 25 ml of methanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC=1C=C(C=2N(C3=CC=C(C=C3C2C1)Br)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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